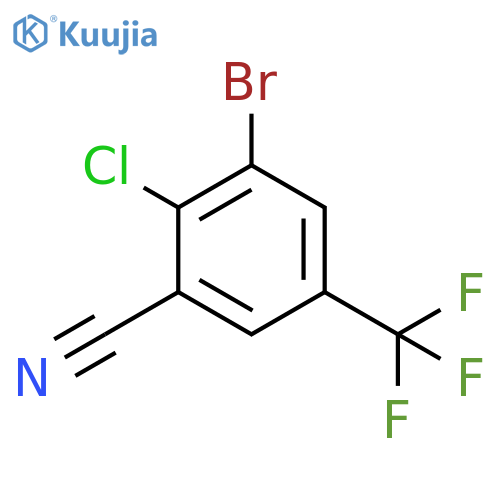Cas no 133013-31-7 (3-Bromo-2-chloro-5- (trifluoromethyl)benzonitrile)

3-Bromo-2-chloro-5- (trifluoromethyl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-chloro-5- (trifluoromethyl)benzonitrile
-
- インチ: 1S/C8H2BrClF3N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H
- InChIKey: OSRDHZSNNUZGQO-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC(C(F)(F)F)=CC(Br)=C1Cl
3-Bromo-2-chloro-5- (trifluoromethyl)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC303584-1g |
3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile |
133013-31-7 | 97% | 1g |
£224.00 | 2023-09-01 | |
| abcr | AB598299-1g |
3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile; . |
133013-31-7 | 1g |
€438.70 | 2024-07-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578536-1g |
3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile |
133013-31-7 | 98% | 1g |
¥2325.00 | 2024-08-09 |
3-Bromo-2-chloro-5- (trifluoromethyl)benzonitrile 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
3-Bromo-2-chloro-5- (trifluoromethyl)benzonitrileに関する追加情報
3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile (CAS No. 133013-31-7)
3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile is a highly specialized organic compound with the CAS registry number 133013-31-7. This compound belongs to the class of benzonitriles, which are aromatic compounds containing a cyano group (-CN) attached to a benzene ring. The presence of substituents such as bromine, chlorine, and trifluoromethyl groups at specific positions on the benzene ring imparts unique chemical and physical properties to this compound, making it valuable in various applications across different industries.
The structure of 3-bromo-2-chloro-5-(trifluoromethyl)benzonitrile is characterized by a benzene ring with three substituents: a bromine atom at position 3, a chlorine atom at position 2, and a trifluoromethyl group (-CF₃) at position 5. The cyano group (-CN) is located at position 1 of the benzene ring. This substitution pattern creates a highly electron-deficient aromatic system due to the electronegative nature of the substituents, which can influence the compound's reactivity in chemical reactions.
Recent studies have highlighted the importance of benzonitriles in organic synthesis, particularly in the development of advanced materials and pharmaceuticals. The trifluoromethyl group in this compound is known for its strong electron-withdrawing effect, which enhances the stability and reactivity of the molecule. This property makes 3-bromo-2-chloro-5-(trifluoromethyl)benzonitrile a promising candidate for use in synthesizing bioactive compounds and high-performance polymers.
In terms of synthesis, 3-bromo-2-chloro-5-(trifluoromethyl)benzonitrile can be prepared through various routes, including nucleophilic substitution and coupling reactions. One common method involves the reaction of an appropriate bromobenzonitrile derivative with a chlorinating agent in the presence of a catalyst. The introduction of the trifluoromethyl group typically requires specialized techniques such as electrophilic substitution or radical-mediated reactions.
The physical properties of 3-bromo-2-chloro-5-(trifluoromethyl)benzonitrile include a high melting point due to its rigid aromatic structure and strong intermolecular forces. Its solubility in organic solvents is moderate, making it suitable for use in solution-phase reactions. The compound is also relatively stable under normal conditions but may undergo decomposition under harsh thermal or oxidative conditions.
Recent research has focused on exploring the biological activity of benzonitriles with multiple halogen substituents. Studies have shown that 3-bromo-2-chloro-5-(trifluoromethyl)benzonitrile exhibits potential anti-inflammatory and antimicrobial properties, which could be harnessed for drug development. Additionally, its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs).
In terms of industrial applications, 3-bromo-2-chloro-5-(trifluoromethyl)benzonitrile finds use as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its ability to undergo various functional group transformations makes it versatile in chemical synthesis. For instance, the cyano group can be converted into other functionalities such as carboxylic acids or esters through hydrolysis or nucleophilic addition reactions.
The environmental impact of 3-bromo-2-chloro-5-(trifluoromethyl)benzonitrile has also been a topic of recent research. Studies have shown that while it is not inherently hazardous under normal conditions, its disposal and handling require adherence to standard safety protocols to minimize any potential environmental risks.
In conclusion, 3-bromo-2-chloro-5-(trifluoromethyl)benzonitrile (CAS No. 133013-31-7) is a versatile and valuable compound with diverse applications across multiple fields. Its unique chemical structure and properties make it an important building block in organic synthesis, while its potential biological and electronic applications continue to be explored through cutting-edge research.
133013-31-7 (3-Bromo-2-chloro-5- (trifluoromethyl)benzonitrile) 関連製品
- 2323-28-6(2,4-dimethyl-5-oxohexanoic acid)
- 2031268-75-2((3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride)
- 2055840-68-9(Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)
- 864927-79-7(6-acetyl-2-(2E)-3-(thiophen-2-yl)prop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 1369344-29-5(2-Azaspiro[4.4]nonan-6-one)
- 1806448-02-1(2-(Chloromethyl)-4-fluorophenylhydrazine)
- 499995-78-7((S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid)
- 1784120-31-5(2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one)
- 216150-83-3(17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)
- 1353947-09-7(tert-Butyl ((1-(6-(diethylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate)
